5-chloro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide
Description
5-Chloro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide is a small molecule featuring a thiophene-2-carboxamide backbone with a 5-chloro substituent and an N-(pyridin-2-ylmethyl) group. The pyridin-2-ylmethyl group may enhance hydrogen bonding and π-π stacking interactions with biological targets, while the chloro substituent likely contributes to electronic effects and metabolic stability.
Properties
IUPAC Name |
5-chloro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2OS/c12-10-5-4-9(16-10)11(15)14-7-8-3-1-2-6-13-8/h1-6H,7H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSYRBSHTKGZZFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C2=CC=C(S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide typically involves the condensation of 5-chlorothiophene-2-carboxylic acid with pyridin-2-ylmethanamine. The reaction is usually carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Halogen atoms on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
5-chloro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 5-chloro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Variations in Amide Substituents
Pyridine Derivatives
- 5-Chloro-N-{[2-(thiophen-3-yl)pyridin-4-yl]methyl}thiophene-2-carboxamide (): This analogue replaces the pyridin-2-ylmethyl group with a pyridin-4-ylmethyl moiety bearing a thiophen-3-yl substituent. The altered substitution pattern may influence target selectivity due to steric and electronic differences.
Arylacryloylphenyl Derivatives
describes chalcone-based compounds (e.g., 4b , 4c ) with extended conjugated systems (e.g., 4-hydroxyphenyl, 3,4-dimethoxyphenyl). These derivatives exhibit higher molecular weights (e.g., 384.8–447.7 g/mol) and variable melting points (145–212°C), indicating diverse crystallinity and stability profiles. Their bulky substituents may limit bioavailability compared to the pyridin-2-ylmethyl analogue.
Structural Analogues with Heterocyclic Moieties
- Rivaroxaban (BAY 59-7939) (): A clinically approved Factor Xa inhibitor with a 1,3-oxazolidin-5-ylmethyl group and 3-oxomorpholine substituent. The oxazolidinone ring and morpholine moiety are critical for binding to Factor Xa’s S1 and S4 pockets, respectively. The absence of these groups in 5-chloro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide likely diminishes anticoagulant efficacy.
- Compound 1j (): Features a 2-methyl-6-carbamoylphenyl group and a 2-oxopyridin-1(2H)-yl substituent. This structure highlights the importance of hydrogen-bond acceptor/donor groups in modulating enzyme inhibition.
Physicochemical and Pharmacokinetic Properties
| Compound | Molecular Weight (g/mol) | logP | Melting Point (°C) | Key Substituents |
|---|---|---|---|---|
| Target Compound | ~288.75* | ~3.5† | N/A | Pyridin-2-ylmethyl |
| 5-Chloro-N-(quinolin-3-yl) analogue | 288.75 | 4.01 | N/A | Quinolin-3-yl |
| Chalcone derivative (4b) | 384.8 | N/A | 210–212 | 4-(3-(4-hydroxyphenyl)acryloyl)phenyl |
| Rivaroxaban | 435.88 | 1.9‡ | N/A | Oxazolidinone, morpholine |
*Estimated based on molecular formula; †Predicted using fragment-based methods; ‡Reported in .
- Solubility and Stability : The crystalline form of a related compound in demonstrates enhanced stability under high humidity, suggesting that solid-state modifications could improve the target compound’s formulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
